Propafenone dimer
Übersicht
Beschreibung
Propafenone is a class 1c anti-arrhythmic medication used to treat illnesses associated with rapid heartbeats such as atrial and ventricular arrhythmias . It works by slowing the influx of sodium ions into the cardiac muscle cells, causing a decrease in excitability of the cells . Propafenone is more selective for cells with a high rate but also blocks normal cells more than class Ia or Ib anti-arrhythmic medications . It is metabolized primarily in the liver .
Synthesis Analysis
Propafenone is extensively metabolized by phase I and phase II reactions . Its major metabolites are 5-hydroxypropafenone (via CYP2D6) and nor-propafenone (via CYP1A2 and CYP3A4) . The synthesis and testing of a series of 15 propafenone analogues with varied rigidity and basicity provide first trends for selective and dual inhibitors .Molecular Structure Analysis
The molecular formula of Propafenone is C21H27NO3 . Its average mass is 341.444 Da and its monoisotopic mass is 341.199097 Da . The molecular formula of Propafenone dimer is C39H45NO6 .Chemical Reactions Analysis
Propafenone blocks fast inward sodium channels in a frequency-dependent manner, and also has moderate beta-blocking effects . Both the enantiomers and the 5-OH metabolite have a potency to block sodium channels comparable with that of the parent compound .Physical And Chemical Properties Analysis
The physical and chemical properties of Propafenone are well documented . It has a molecular formula of C21H27NO3.HCl and a molecular weight of 377.9 . It is recommended to store it at -20°C as a powder for 3 years and at -80°C in solvent for 1 year .Wissenschaftliche Forschungsanwendungen
Antiarrhythmic Properties
Propafenone, primarily recognized for its antiarrhythmic properties, is widely studied in the context of treating cardiac arrhythmias. Its efficacy is notable in conditions like atrial fibrillation and ventricular arrhythmias. For instance, Propafenone has demonstrated effectiveness in suppressing ventricular arrhythmias and preventing recurrence during long-term therapy. This is significant in managing conditions such as Wolff-Parkinson-White syndrome and atrioventricular nodal reentrant tachycardia (Porterfield & Porterfield, 1989). Additionally, Propafenone has been effective in converting atrial fibrillation to sinus rhythm and in managing supraventricular tachycardia (Vita et al., 1989).
Pharmacokinetic and Pharmacodynamic Insights
Understanding the pharmacokinetics and pharmacodynamics of Propafenone is crucial for its application in scientific research. Studies have highlighted its extensive presystemic clearance and significant interindividual variability in pharmacokinetic properties (Siddoway et al., 1984). The pharmacodynamic profile includes its effects on intracardiac conduction, which is concentration-dependent, and its mild beta-adrenergic blocking properties.
Metabolism and Genetic Factors
The metabolism of Propafenone involves pathways such as 5-hydroxylation and N-dealkylation, significantly influenced by genetic factors. For example, the polymorphic metabolism of Propafenone, determined by genetic factors like the debrisoquin/sparteine polymorphism, plays a critical role in its therapeutic efficacy (Kroemer et al., 1989). This aspect is crucial for personalized medicine and understanding individual responses to the drug.
Effects on Cardiac Channels
The effects of Propafenone and its metabolites on cardiac channels, such as the HERG channels, are a significant area of research. These studies are essential to understand the drug's safety profile and its potential proarrhythmic effects (Arias et al., 2003).
Therapeutic Efficacy in Various Arrhythmias
Propafenone's therapeutic efficacy extends to various types of arrhythmias, including supraventricular and ventricular arrhythmias. Its effectiveness in controlling junctional ectopic tachycardia and its use in pediatric patients are notable aspects of its application in arrhythmia management (Grant, 1996).
Wirkmechanismus
Target of Action
Propafenone dimer primarily targets the sodium channels in cardiac muscle cells . These channels play a crucial role in the generation and propagation of action potentials in the heart, which are essential for normal cardiac rhythm .
Mode of Action
This compound acts by inhibiting sodium channels , restricting the entry of sodium into cardiac cells . This results in a decrease in the excitability of the cells . This compound is more selective for cells with a high rate, but also blocks normal cells more than class Ia or Ib anti-arrhythmic medications .
Biochemical Pathways
The major metabolic pathway for this compound begins with aromatic ring hydroxylation , a pathway that may be determined by genetic factors . This metabolic process is crucial for the drug’s elimination from the body .
Pharmacokinetics
This compound is well absorbed and is predominantly bound to α1-acid glycoprotein in the plasma . The enantiomers display stereoselective disposition characteristics, with the R-enantiomer being cleared more quickly . This compound undergoes extensive presystemic clearance that is saturable, with bioavailability increasing as dosage increases . The elimination half-life is 5 to 8 hours in most patients, although a range of 2 to 32 hours has been reported .
Result of Action
The result of this compound’s action is a reduction in cardiac arrhythmias . By inhibiting sodium channels and decreasing the excitability of cardiac cells, this compound can effectively manage conditions associated with rapid heartbeats such as atrial and ventricular arrhythmias .
Action Environment
The efficacy and safety of this compound can be influenced by various environmental factors. For instance, it is metabolized primarily in the liver , so liver function can significantly impact the drug’s action and efficacy. Additionally, the drug’s absorption and bioavailability can be affected by food intake . Therefore, it is recommended to take this compound after meals . Furthermore, the drug’s action can be influenced by genetic factors, as the major metabolic pathway for this compound may be determined by genetic factors .
Safety and Hazards
Propafenone is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, avoid dust formation, and keep containers tightly closed in a dry, cool, and well-ventilated place .
Biochemische Analyse
Biochemical Properties
Propafenone dimer interacts with various enzymes, proteins, and other biomolecules. The main metabolic pathway of Propafenone is ring hydroxylation to 5-OH-propafenone, primarily mediated by CYP2D6 . An additional route of Propafenone metabolism is N-demethylation to N-despropylpropafenone, primarily mediated via CYP3A4 and CYP1A2 .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by blocking the fast inward sodium current, which affects cell signaling pathways and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It blocks the fast inward sodium current in all cardiac and other excitable tissues .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as CYP2D6, CYP1A2, and CYP3A4
Eigenschaften
IUPAC Name |
1-[2-[2-hydroxy-3-[[2-hydroxy-3-[2-(3-phenylpropanoyl)phenoxy]propyl]-propylamino]propoxy]phenyl]-3-phenylpropan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H45NO6/c1-2-25-40(26-32(41)28-45-38-19-11-9-17-34(38)36(43)23-21-30-13-5-3-6-14-30)27-33(42)29-46-39-20-12-10-18-35(39)37(44)24-22-31-15-7-4-8-16-31/h3-20,32-33,41-42H,2,21-29H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSQHIGTXXXXQHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC(COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O)CC(COC3=CC=CC=C3C(=O)CCC4=CC=CC=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H45NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
623.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1346603-80-2 | |
Record name | Propafenone dimer | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346603802 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PROPAFENONE DIMER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0MP575RZ2K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: The research paper mentions propafenone dimer as a potential drug candidate against COVID-19. What is the basis for this claim, and what further research is needed to confirm its efficacy and safety?
A1: The research paper [] utilized molecular docking studies to virtually screen a database of natural compounds for potential inhibitory activity against SARS-CoV-2. This compound was identified as a potential candidate due to its predicted binding affinity to a specific target on the virus.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.